2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
CAS No.:
Cat. No.: VC13719298
Molecular Formula: C14H10FN
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10FN |
|---|---|
| Molecular Weight | 211.23 g/mol |
| IUPAC Name | 2-fluoro-3-(3-methylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H10FN/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-16)14(13)15/h2-8H,1H3 |
| Standard InChI Key | HOVLHWOTVIJKLT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s biphenyl core consists of two benzene rings connected by a single carbon-carbon bond. The fluorine atom occupies the 2-position on the first ring, while the nitrile group (-C≡N) is positioned at the 3-position. The second ring features a methyl group at the 3'-position, creating a steric and electronic profile distinct from simpler biphenyl derivatives .
Stereoelectronic Effects
The fluorine atom’s electronegativity () induces a dipole moment, polarizing the adjacent C-F bond and altering electron density across the aromatic system. This effect is compounded by the nitrile group’s strong electron-withdrawing nature (), which further depletes electron density at the 3-position. The methyl group’s inductive donation () modestly counterbalances these effects on the second ring .
Conformational Analysis
Density functional theory (DFT) calculations on analogous fluorinated biphenyls reveal a dihedral angle of between the two aromatic rings, minimizing steric clash between the fluorine and methyl groups . This non-planar conformation enhances solubility in apolar solvents compared to planar analogs.
Synthesis and Manufacturing
Pd-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for synthesizing biphenyl derivatives. For 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, a representative pathway involves:
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Boronic Acid Preparation: 3-Cyanophenylboronic acid is reacted with 2-fluoro-3-methylbromobenzene.
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Coupling Conditions: Pd(PPh) (5 mol%), KCO (2 equiv), and a 3:1 mixture of toluene/water at 80°C for 12 hours .
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Isolation: Yield ranges from 68–75% after column chromatography (SiO, hexane/ethyl acetate 4:1) .
Optimization Challenges
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Steric Hindrance: The methyl group at the 3'-position impedes transmetalation, necessitating higher catalyst loadings.
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Nitrile Stability: Prolonged heating above 100°C risks nitrile hydrolysis to carboxylic acids, requiring strict temperature control .
Alternative Routes
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Ullmann Coupling: Copper-mediated coupling of 3-cyanoiodobenzene with 2-fluoro-3-methylphenylzinc bromide offers a palladium-free alternative but with lower yields (45–50%) .
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Photocatalytic Methods: Recent advances using Ir(ppy) catalysts under blue LED light enable room-temperature synthesis, though scalability remains unproven .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 227.24 g/mol | Calculated |
| Melting Point | 98–101°C | DSC |
| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake-Flask |
| Aqueous Solubility | 12 mg/L (25°C) | HPLC-UV |
The elevated LogP value reflects the compound’s lipophilicity, driven by the methyl and biphenyl moieties. Aqueous solubility is limited but sufficient for biological assays .
Spectroscopic Profiles
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IR (KBr): , .
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H NMR (400 MHz, CDCl): δ 7.82 (d, J=7.6 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 2.41 (s, 3H, CH) .
Applications in Drug Discovery
Kinase Inhibition
In screens against EGFR (epidermal growth factor receptor), 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile demonstrated an IC of 0.87 μM, outperforming gefitinib (IC = 1.2 μM) in mutant EGFR(L858R) assays . Molecular docking reveals the nitrile group forms a critical hydrogen bond with Thr790, while the fluorine enhances binding entropy via hydrophobic interactions .
Antibacterial Activity
Against Staphylococcus aureus (MRSA), the compound exhibited a MIC of 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Synergy studies with β-lactams showed a 4-fold reduction in MIC for amoxicillin, suggesting efflux pump inhibition .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Key Differentiators |
|---|---|---|
| 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile | Cl at 4', F at 2 | Higher LogP (3.8) due to Cl; reduced metabolic stability |
| 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid | CHO at 3', COOH at 3 | Polar groups increase solubility but limit BBB penetration |
| 2-Fluoro-3-methyl-1,1'-biphenyl | Lacks nitrile group | Lower dipole moment (1.2 D vs. 3.5 D) and reduced kinase affinity |
The nitrile group in 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile uniquely enables hydrogen bonding absent in non-cyano analogs, enhancing target engagement .
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